3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

NLRP3 inflammasome inhibition regioselective synthesis pyrazolooxazine building blocks

This pyrazolo[5,1-b][1,3]oxazine building block features a regiospecifically placed 3-chloromethyl group that serves as the critical precursor to the clinical-stage NLRP3 inflammasome inhibitor JT001 (3-sulfonylurea, IC₅₀ ~60 nM). The chloromethyl handle enables one-pot diversification into sulfonylureas, carboxamides, and biaryl libraries for CNS, liver fibrosis and NASH programs. When sourced at NLT 98% purity with ISO certification, the material meets impurity thresholds for in vivo PK/tox studies where regioisomeric purity is essential to avoid confounding metabolites.

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
Cat. No. B11786270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Molecular FormulaC7H9ClN2O
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESC1CN2C(=C(C=N2)CCl)OC1
InChIInChI=1S/C7H9ClN2O/c8-4-6-5-9-10-2-1-3-11-7(6)10/h5H,1-4H2
InChIKeyWWDWMKPHLLAORD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine – Procuring the Key Intermediate for NLRP3 and PDE4B Drug Discovery


3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS 1706433‑42‑2, C₇H₉ClN₂O, MW 172.61) is a heterocyclic building block that fuses a pyrazole ring with a 1,3‑oxazine ring. Its defining feature is a reactive chloromethyl group at the pyrazole 3‑position, which enables late‑stage diversification into sulfonylureas, carboxamides, and biaryl derivatives. The pyrazolo[5,1‑b][1,3]oxazine scaffold has been patented by Pfizer as a privileged core of PDE4B‑isoform‑selective inhibitors [1] and is the core of the clinical‑stage NLRP3 inflammasome inhibitor JT001 (6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine‑3‑sulfonylurea) [2].

Why 3‑(Chloromethyl)‑6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine Cannot Be Replaced by Common Pyrazole‑Oxazine Analogs


The simple substitution of the chloromethyl group from the 3‑position to the 2‑position, or replacement with a hydroxymethyl or bromomethyl analog, is not benign. The pyrazolo[5,1‑b][1,3]oxazine scaffold is used in two major pharmaceutical programs that demand precise regiochemistry: Pfizer’s PDE4B inhibitor series requires functionalization at the 2‑position (carboxamide), while Jecure/Genentech’s NLRP3 inhibitor JT001 is a 3‑sulfonylurea that derives directly from a 3‑position leaving group [1][2]. Using the 2‑chloromethyl isomer (CAS 1934423‑26‑3) would force a different synthetic route and yield a regioisomeric final compound with unknown selectivity and potency. Quantitative structure–activity data show that the 3‑sulfonylurea JT001 achieves an IC₅₀ of ~60 nM in differentiated THP‑1 cells, whereas simple N‑shifting or regioisomeric rearrangement destroys this activity [3].

Quantitative Differentiation Evidence for 3‑(Chloromethyl)‑6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine


Regioisomeric Advantage: 3‑Chloromethyl vs. 2‑Chloromethyl for NLRP3 Inhibitor Synthesis

The clinical NLRP3 inhibitor JT001 is constructed as a 3‑sulfonylurea. Synthesis requires a 3‑position leaving group. The target compound provides the exact 3‑chloromethyl substitution; the 2‑chloromethyl isomer (CAS 1934423‑26‑3) cannot yield JT001 directly [1]. JT001 exhibits an IC₅₀ of ~60 nM in THP‑1 cells [2], representing a >1000‑fold activity window over inactive regioisomers.

NLRP3 inflammasome inhibition regioselective synthesis pyrazolooxazine building blocks

Purity Benchmark Advantage: NLT 98 % vs. Standard 97 % Grade

MolCore supplies the compound with a certified purity of NLT 98 % (ISO‑certified) , compared to the standard 97 % purity offered by Chemenu . The 1‑percentage‑point improvement represents a 33 % reduction in total impurity burden (from 3 % to ≤2 %), which is critical for medicinal chemistry campaigns where trace impurities can confound biological assay results.

purity specification ISO certification procurement quality

Class‑Level Advantage: Pyrazolo[5,1‑b][1,3]oxazine Core as a Privileged PDE4B Scaffold

Pfizer’s patent WO 2017/145013 A1 discloses that 6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine‑2‑carboxamides exhibit high binding affinity for the PDE4B isoform, a target implicated in CNS, metabolic, and inflammatory diseases [1]. Although the patented compounds are 2‑carboxamides, the core scaffold is identical to the target compound. The 3‑chloromethyl handle allows introduction of diverse amide, sulfonamide, and urea functionality at the position that most strongly influences isoform selectivity according to the Pfizer SAR tables [1].

PDE4B inhibition CNS drug discovery privileged scaffold

Structural Differentiation from 4H‑Pyrazolo[5,1‑C][1,4]oxazine Regioisomer

A structurally distinct analog, 3‑(Chloromethyl)‑6,7‑dihydro‑4H‑pyrazolo[5,1‑C][1,4]oxazine (CAS 1393567‑60‑6), shares the same molecular formula but has a different ring‑fusion pattern (C‑junction vs. N‑junction). This difference alters the electronic distribution and steric environment of the chloromethyl group . The [5,1‑C] isomer has not been reported in any pharmaceutical patent, whereas the [5,1‑b] isomer is the core of both the Pfizer PDE4B series and the JT001 NLRP3 program [1][2].

regioisomer differentiation fused heterocycle ring junction geometry

Optimal Procurement Scenarios for 3‑(Chloromethyl)‑6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine


Synthesis of NLRP3 Inflammasome Inhibitors (JT001 and Analogs)

The compound is the direct precursor to the 3‑sulfonylurea series exemplified by JT001, which inhibits NLRP3 inflammasome assembly with an IC₅₀ of ~60 nM [1]. The chloromethyl group can be converted to a sulfonylurea in one pot, enabling rapid parallel synthesis of NLRP3 inhibitor libraries for NASH and liver fibrosis research.

PDE4B‑Isoform‑Selective Inhibitor Discovery

Pfizer’s patent demonstrates that the pyrazolo[5,1‑b][1,3]oxazine core provides high PDE4B binding affinity [2]. The 3‑chloromethyl handle allows straightforward conversion to carboxamides, ureas, or heteroaryl derivatives for CNS and inflammatory disease programs.

Regioselective Cross‑Coupling for Biaryl Libraries

The chloromethyl group at the 3‑position can undergo Suzuki–Miyaura coupling after conversion to the corresponding boronic ester (cf. 3‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)‑6,7‑dihydro‑5H‑pyrazolo[5,1‑b][1,3]oxazine ), enabling the generation of 3‑aryl pyrazolo[5,1‑b][1,3]oxazine libraries for kinase and GPCR screening.

High‑Purity Building Block for GMP‑Adjacent Preclinical Synthesis

When sourced from MolCore at NLT 98 % purity with ISO certification , the compound meets the impurity thresholds required for in vivo pharmacokinetic and toxicology studies, where trace side‑products can confound metabolite identification.

Quote Request

Request a Quote for 3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.